molecular formula C18H20FN5O B5594828 N-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

N-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B5594828
M. Wt: 341.4 g/mol
InChI Key: PBEANWOIPYBRDA-UHFFFAOYSA-N
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Description

N-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives.

Preparation Methods

The synthesis of N-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide involves several steps. One common method includes the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The reaction is typically carried out under reflux conditions for several hours, followed by purification through recrystallization or chromatography.

Chemical Reactions Analysis

N-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit the activity of specific enzymes involved in the replication of viruses or bacteria, thereby exerting its antiviral or antimicrobial effects .

Comparison with Similar Compounds

N-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide can be compared with other pyrazole derivatives such as:

Properties

IUPAC Name

N-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O/c1-3-23(11-13-10-20-24(4-2)12-13)18(25)17-9-16(21-22-17)14-5-7-15(19)8-6-14/h5-10,12H,3-4,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEANWOIPYBRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN(CC)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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